molecular formula C22H21N5O2 B2652251 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide CAS No. 900008-25-5

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide

Cat. No. B2652251
CAS RN: 900008-25-5
M. Wt: 387.443
InChI Key: XDLHXAUISDZPBO-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as OPB-31121 and has been studied for its ability to inhibit the activity of certain enzymes that are involved in the progression of diseases such as cancer and inflammation.

Scientific Research Applications

Anti-inflammatory Properties

Research into pyrazolo[1,5-a]pyrimidines has identified compounds with significant anti-inflammatory activities without the ulcerogenic activity associated with many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds were synthesized with variations in their structure to enhance therapeutic indices and reduce side effects. For example, modifications involving the introduction of a longer side chain and substitution at various positions led to compounds with better activity and safety profiles than traditional NSAIDs like phenylbutazone and indomethacin (Auzzi et al., 1983).

Antimicrobial Activity

A novel series of 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives demonstrated moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed superior activity compared to standard antibiotics, indicating their potential as lead compounds for further antimicrobial drug development (El-sayed et al., 2017).

Anticancer Activity

Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidines for their anticancer properties. These compounds have shown activity against various cancer cell lines, including breast, colon, and leukemia, with certain derivatives displaying potent inhibitory activity. The design and synthesis of these compounds are guided by structure-activity relationship (SAR) analyses to optimize their efficacy and selectivity (Abdellatif et al., 2014).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have been identified as a class of compounds with affinity for the A1 adenosine receptor. Through structural modifications, compounds have been developed with enhanced activity and selectivity for this receptor, demonstrating potential therapeutic applications in conditions modulated by adenosine receptor signaling (Harden et al., 1991).

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-3-18(16-7-5-4-6-8-16)21(28)25-26-14-23-20-19(22(26)29)13-24-27(20)17-11-9-15(2)10-12-17/h4-14,18H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLHXAUISDZPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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